4-((4-Ethynylphenyl)ethynyl)aniline
Overview
Description
“4-((4-Ethynylphenyl)ethynyl)aniline” is a chemical compound with the molecular formula C16H11N . It is also known as a terminal alkyne .
Synthesis Analysis
The synthesis of this compound has been reported using 2-methyl-3-butyn-2-ol (MEBYNOL) . Another method involves the use of tri-(4-ethynylphenyl)amine and 1,3,5-tris(4′-iodophenyl)benzene .Molecular Structure Analysis
The molecular structure of “4-((4-Ethynylphenyl)ethynyl)aniline” consists of 16 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly (4-ethynylaniline) has been reported .Physical And Chemical Properties Analysis
The molecular weight of “4-((4-Ethynylphenyl)ethynyl)aniline” is approximately 217.265 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .Scientific Research Applications
Surface Chemistry and Self-Assembly
4-ethynylphenylacetylene: has been studied extensively in surface chemistry due to its unique behavior on metallic surfaces. Researchers have explored its self-assembly properties, Ullmann reactions, and coordination with pyridine. Notably, molecular architectures such as Kagome networks, coordinated/covalent dimers, and branched coordination chains have been observed. These structures are sensitive to the underlying metallic substrate .
Organic Synthesis and Ligand Design
a. N-Methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate: This compound serves as a valuable building block in organic synthesis. It participates in the preparation of N-methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate, which finds applications in coordination chemistry and catalysis.
b. Acetylene Ligand: HC₂-NDI: By reacting 4-ethynylphenylacetylene with appropriate reagents, researchers can generate an acetylene ligand known as HC₂-NDI (where NDI stands for 1,4,5,8-naphthalenediimide). This ligand is useful in coordination chemistry, supramolecular assemblies, and materials science .
Supramolecular Chemistry and Host-Guest Interactions
a. Host Molecules: Functionalized 4-ethynylphenylacetylene derivatives act as host molecules in supramolecular chemistry. They can encapsulate guest molecules through non-covalent interactions, leading to novel materials and sensors.
b. Molecular Recognition: The acetylene group’s electronic properties enable selective binding to specific guest molecules. Researchers exploit this property for molecular recognition and sensor development.
Mechanism of Action
Target of Action
It is known that this compound is a terminal alkyne , which suggests that it may interact with various biological targets through alkyne-azide click chemistry reactions.
Mode of Action
It is known to participate in click chemistry reactions , which are often used in biological systems for labeling and tracking purposes
properties
IUPAC Name |
4-[2-(4-ethynylphenyl)ethynyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQSSUQAZUOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514273 | |
Record name | 4-[(4-Ethynylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethynylphenyl)ethynyl)aniline | |
CAS RN |
183022-66-4 | |
Record name | 4-[2-(4-Ethynylphenyl)ethynyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183022-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Ethynylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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